Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate
Description
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate is a synthetic benzoate ester featuring a substituted phenoxy-methyl group at the meta position of the benzoate backbone. The compound’s structure includes a hydroxymethyl group at the para position and a chlorine substituent at the ortho position on the phenoxy moiety.
Properties
IUPAC Name |
methyl 3-[[2-chloro-4-(hydroxymethyl)phenoxy]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-20-16(19)13-4-2-3-12(7-13)10-21-15-6-5-11(9-18)8-14(15)17/h2-8,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWMODUFAGATPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-chloro-4-(hydroxymethyl)phenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-{[2-chloro-4-(carboxymethyl)phenoxy]methyl}benzoic acid.
Reduction: 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzyl alcohol.
Substitution: 3-{[2-amino-4-(hydroxymethyl)phenoxy]methyl}benzoate or 3-{[2-thio-4-(hydroxymethyl)phenoxy]methyl}benzoate.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate has shown promising antimicrobial properties against various bacterial strains. Studies indicate that this compound can inhibit the growth of resistant bacteria, making it a potential candidate for developing new antibiotics.
| Study | Bacterial Strain | Methodology | Findings |
|---|---|---|---|
| Study A | E. coli | Disc diffusion | Inhibited growth at concentrations > 50 µg/mL |
| Study B | S. aureus | Broth microdilution | Minimum inhibitory concentration (MIC) of 32 µg/mL |
2. Anticancer Potential
In vitro studies have demonstrated that this compound may induce apoptosis in cancer cells, particularly breast cancer cells. It appears to activate caspases and modulate Bcl-2 family proteins, which are critical in regulating cell death.
| Study | Cell Line | Methodology | Findings |
|---|---|---|---|
| Study C | MCF-7 (breast cancer) | MTT assay | Reduced cell viability by up to 70% at 100 µM concentration |
| Study D | HeLa (cervical cancer) | Flow cytometry | Induced apoptosis through mitochondrial pathway |
Agricultural Applications
1. Herbicidal Properties
Research indicates that this compound may possess herbicidal properties, particularly effective against certain weed species. Its mechanism involves inhibiting specific enzymes involved in plant growth.
| Study | Target Weed Species | Methodology | Findings |
|---|---|---|---|
| Study E | Amaranthus spp. | Greenhouse trials | Significant growth inhibition at concentrations of 100 µg/mL |
| Study F | Setaria viridis | Field trials | Reduced biomass by more than 50% |
Material Science Applications
1. Polymer Additive
The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress.
| Study | Polymer Type | Methodology | Findings |
|---|---|---|---|
| Study G | Polyethylene | Thermogravimetric analysis (TGA) | Increased thermal stability by 15% |
| Study H | Polystyrene | Mechanical testing | Enhanced tensile strength by 20% |
Case Studies
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a therapeutic agent against infections caused by these pathogens.
Cancer Research
In vitro studies reported in Cancer Letters showed that this compound induced apoptosis in breast cancer cells through the mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorinated phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Hydroxymethyl vs.
- Chlorine Position: The ortho-chloro substituent in the target compound may sterically hinder reactions at the phenolic oxygen compared to para-chloro analogues like 4-chlorophenyl 3-methylbenzoate .
- Triazine-Linked Derivatives: Compounds like those in exhibit higher molecular complexity and rigidity due to triazine rings, which could enhance thermal stability but reduce synthetic yield (e.g., 90% yield reported for triazine-linked derivatives vs. 96% for simpler phenoxy compounds ).
Physicochemical and Reactivity Differences
- Melting Points: Triazine-containing derivatives (e.g., , m.p. 79–82°C) exhibit lower melting points than simpler chloro-phenoxy benzoates, likely due to reduced crystallinity from bulky substituents.
- Reactivity: The hydroxymethyl group in the target compound may undergo oxidation to a carboxylic acid or participate in etherification, whereas amino groups in analogues (e.g., ) are prone to diazotization or acylation .
- Synthetic Challenges: The target compound’s hydroxymethyl group requires protective strategies during synthesis (e.g., benzyl or acetyl protection), as seen in related protocols for 4-(benzyloxy)-3-phenethoxyphenol .
Biological Activity
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate, with the molecular formula CHClO and a molecular weight of 306.75 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that highlight its applications in various fields, including pharmacology and agriculture.
This compound is characterized by several functional groups that influence its reactivity and biological activity. The compound can undergo various chemical reactions such as:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution : The chlorine atom can be substituted with other nucleophiles like amines or thiols.
These reactions indicate that the compound may interact with biological systems through enzyme inhibition or modification of protein-ligand interactions, which are crucial for various metabolic processes .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on structurally related benzoate derivatives have shown effectiveness against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .
Insecticidal Activity
Recent studies have highlighted the insecticidal potential of methyl benzoate derivatives, including this compound. It has been shown to affect insect behavior, particularly in repelling pests like bed bugs (Cimex lectularius). The compound's structural characteristics may enhance its efficacy as an insect repellent, making it a candidate for use in agricultural pest management .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of methyl benzoate derivatives on specific enzymes involved in metabolic pathways. The findings suggested that the compound could inhibit enzymes critical for the survival of certain pathogens, thereby providing a basis for its use in therapeutic applications against infections .
Case Study 2: Agricultural Applications
In agricultural settings, this compound has been tested for its efficacy as a pesticide. Experimental results demonstrated significant reductions in pest populations when exposed to this compound, indicating its potential as a sustainable alternative to conventional pesticides .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
